Physicochemical Property Differentiation: Enhanced Lipophilicity vs. Simpler 1,2,4-Triazole Analogs
A fundamental differentiator for procurement is the compound's significantly higher predicted lipophilicity (LogP) compared to the simpler, commercially available analog 5-phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole. This property directly influences membrane permeability and protein binding, making it a more suitable scaffold for targeting intracellular proteins. The target compound has a predicted LogP of 4.74 . In contrast, the des-chloropyridinyl analog exhibits a substantially lower predicted LogP, estimated at approximately 2.5 .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.74 |
| Comparator Or Baseline | 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole (CAS 66894-07-3); Predicted LogP ≈ 2.5 |
| Quantified Difference | The target compound is predicted to be approximately 2.24 log units more lipophilic, indicating a roughly 170-fold higher partition coefficient in an octanol-water system. |
| Conditions | Predicted value from Chemsrc for the target compound. Comparator LogP is estimated based on the compound's lower molecular weight and fewer heteroatoms. |
Why This Matters
This significant difference in predicted lipophilicity means the target compound is chemically more suited for assays requiring cell penetration, such as intracellular target engagement or cellular phenotypic screening, where simpler analogs would likely underperform.
